Colato de sodio

Descripción general

Descripción

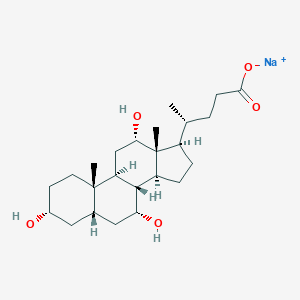

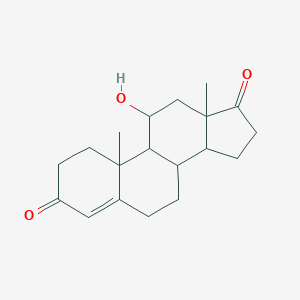

Sodium cholate is an ionic amphiphilic compound with a steroid skeleton . It is derived from bovine and/or ovine bile and is used in biochemical research, particularly in protein solubilization and membrane permeabilization . It is essential for protein extraction and purification, especially when dealing with membrane proteins and protein complexes .

Synthesis Analysis

Sodium cholate is a bile acid produced in the liver during cholesterol breakdown . It downregulates cholesterol-7-α-hydroxylase, which is the rate-limiting step in bile acid synthesis .

Molecular Structure Analysis

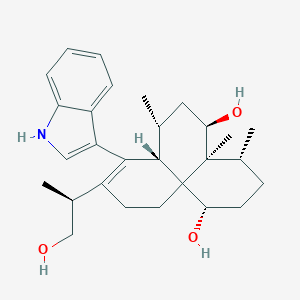

The molecular formula of Sodium cholate is C24H39NaO5 . It has an average mass of 430.553 Da and a Monoisotopic mass of 430.269531 Da .

Chemical Reactions Analysis

Sodium cholate has been used as a green reducing agent for graphene oxide via flow reaction for flexible supercapacitor electrodes .

Physical and Chemical Properties Analysis

Sodium cholate forms micelles above a well-detectable critical concentration . The average radius of sodium cholate micelles in the sodium cholate concentration range of 25‒100 mM is found to be 10.14 ± 0.01 Å .

Aplicaciones Científicas De Investigación

Sistemas de administración de fármacos

El colato de sodio se utiliza en la creación de Liposomas Elásticos (ELs), que son sistemas vesiculares bilaminares biocompatibles que se utilizan comúnmente en la administración transdérmica de fármacos . Los ELs pueden atravesar canales que son una décima parte del tamaño de sus diámetros, lo que les permite penetrar espontáneamente el estrato córneo debido a la capacidad de deformación que confieren a las vesículas los activadores de borde . El this compound, como activador de borde, juega un papel crucial en la mejora de la deformabilidad de los ELs .

Investigación del cáncer

Se ha descubierto que el this compound tiene efectos duales sobre la viabilidad celular en las células de cáncer de mama. En concentraciones más bajas, aumenta la viabilidad celular, promoviendo la fosforilación de AKT y la expresión de ciclina D1. Sin embargo, en concentraciones suprafisiológicas, induce la apoptosis y la activación sostenida de p38 y AKT . Este efecto dependiente de la concentración del this compound sobre las células de cáncer de mama lo convierte en una herramienta valiosa en la investigación del cáncer .

Agente solubilizante bioquímico

El this compound hidratado es un detergente no desnaturalizante que se utiliza para la extracción de proteínas de membrana . Participa en el estudio para evaluar la infiltración de soluciones promotoras presurizadas en una sílice mesoporosa . Como agente solubilizante bioquímico, juega un papel significativo en la investigación bioquímica .

Microbiología

El this compound se utiliza en los medios de cultivo como agente para aislar organismos entéricos y coliformes . Es un excelente inhibidor de bacterias grampositivas como los estreptococos y los estafilococos

Mecanismo De Acción

Target of Action

Sodium cholate primarily targets the cell membrane and nuclear receptors . It interacts with the farnesoid X receptor (FXR) , an endogenous ligand . Sodium cholate also affects breast cancer cells , influencing their viability and proliferation .

Mode of Action

Sodium cholate operates through a well-defined mechanism of action that revolves around its ability to form micelles . These micelles encapsulate hydrophobic molecules, thereby increasing their solubility in aqueous environments . Sodium cholate also promotes AKT phosphorylation and cyclin D1 expression , which are associated with cell viability .

Biochemical Pathways

Sodium cholate affects several biochemical pathways. It promotes cell proliferation at physiological levels and induces cytotoxic effects at supraphysiological ones . The effects of sodium cholate are associated with the activation of kinases involved in cell signaling . It also decreases the kc of DPPC bilayer, enabling it to remain morphologically intact during a strong deformation process .

Pharmacokinetics

The pharmacokinetic behaviors of sodium cholate have been studied in the context of mixed micelles containing cyclosporine A . Strategies to increase the solubility of cyclosporine A include lowering the molar ratio of sodium cholate to lecithin, increasing the concentration of lecithin, and reducing the ionic strength of the dispersion medium and temperature . The relative bioavailability of mixed micelles versus Sandimmun was found to be 112 ± 20%, demonstrating bioequivalence .

Result of Action

Sodium cholate has dual effects on cell viability, increasing it at lower concentrations and decreasing it at higher ones . The increase in cell viability is associated with the promotion of AKT phosphorylation and cyclin D1 expression . High concentrations of sodium cholate induce apoptosis as well as sustained activation of p38 and AKT . In addition, sodium cholate affects cell membrane fluidity .

Action Environment

The action of sodium cholate can be influenced by environmental factors. For instance, the leakage of mixed micelles in 5% glucose (5.84%) was much less than that in saline solution (36.7%) . This suggests that the environment in which sodium cholate is administered can impact its efficacy and stability.

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Sodium cholate interacts with various biomolecules, particularly proteins, to facilitate their solubilization and extraction . It is often used in the extraction of membrane proteins and protein complexes . Sodium cholate is an anionic detergent, which means it carries a negative charge, allowing it to interact with positively charged molecules .

Cellular Effects

Sodium cholate has been found to have dual effects on cell viability. At lower concentrations, it can increase cell viability, associated with the promotion of AKT phosphorylation and cyclin D1 expression . At higher concentrations, sodium cholate can decrease cell viability, inducing apoptosis and sustained activation of p38 and AKT .

Molecular Mechanism

The molecular mechanism of sodium cholate’s action involves its interaction with biomolecules and its impact on cellular signaling pathways. Sodium cholate can promote the phosphorylation of AKT, a protein kinase involved in cell survival and growth, and the expression of cyclin D1, a protein involved in cell cycle progression .

Temporal Effects in Laboratory Settings

The effects of sodium cholate can change over time in laboratory settings. For instance, sodium cholate has been found to have concentration-dependent effects on cell viability, with its impact varying based on the duration and intensity of exposure .

Dosage Effects in Animal Models

While specific studies on the dosage effects of sodium cholate in animal models are limited, it’s known that bile acids, including sodium cholate, play a crucial role in digestion and absorption of dietary fats in the intestine. Any alteration in their concentration can significantly impact these processes .

Metabolic Pathways

Sodium cholate is involved in the enterohepatic circulation of bile acids, a crucial metabolic pathway. This process involves the synthesis of bile acids in the liver, secretion into the small intestine for dietary fat digestion, and reabsorption back into the liver .

Transport and Distribution

Sodium cholate is transported and distributed within cells and tissues as part of the enterohepatic circulation of bile acids. This process involves transport proteins like the sodium taurocholate cotransporting polypeptide (NTCP) for uptake into hepatocytes and the bile salt export pump (BSEP) for secretion into bile .

Subcellular Localization

Sodium cholate, as a bile salt, is primarily localized in the liver cells or hepatocytes, where it is synthesized and secreted into bile. It is also present in the small intestine, where it aids in the digestion and absorption of dietary fats .

Propiedades

IUPAC Name |

sodium;4-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O5.Na/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26;/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRHMKIHPTBHXPF-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H39NaO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

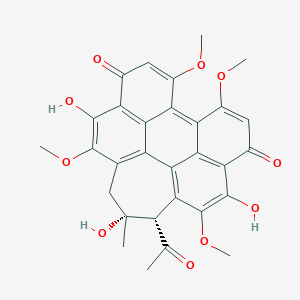

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2E)-6-(ethoxymethyl)-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-methylprop-2-enoate](/img/structure/B211590.png)